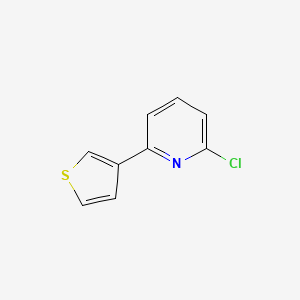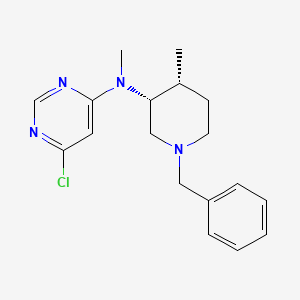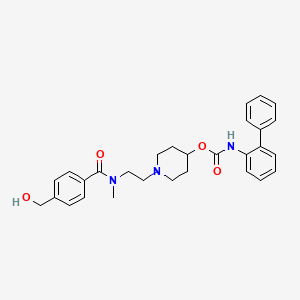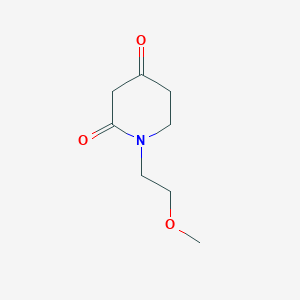
1-(2-Methoxyethyl)piperidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-ethyl)-piperidine-2,4-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methoxyethyl group at the first position and two keto groups at the second and fourth positions
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-ethyl)-piperidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethylamine with a suitable diketone precursor can lead to the formation of the desired piperidine derivative. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methoxy-ethyl)-piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-ethyl)-piperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-ethyl)-piperidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-ethyl)-piperidine-2,4-dione can be compared with other piperidine derivatives, such as:
2-Methoxyethanol: A solvent with similar structural features but different applications.
2-Methoxyethylamine: A precursor used in the synthesis of various organic compounds.
Phenyl ethyl methyl ether: A compound used in the fragrance industry with some structural similarities. The uniqueness of 1-(2-Methoxy-ethyl)-piperidine-2,4-dione lies in its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-12-5-4-9-3-2-7(10)6-8(9)11/h2-6H2,1H3 |
InChI-Schlüssel |
NGNFPMLJMNPLAC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1CCC(=O)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
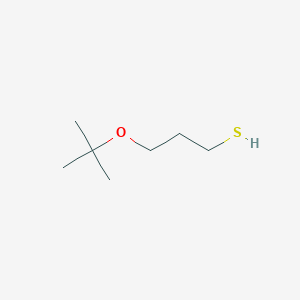
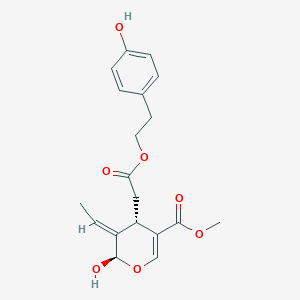
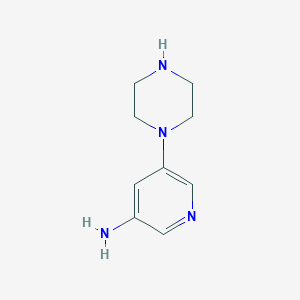

![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
